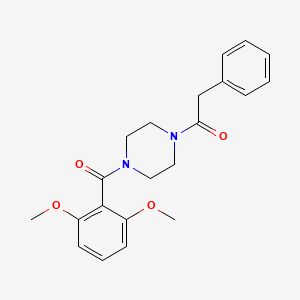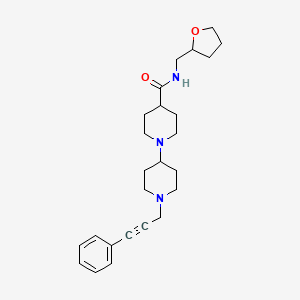
1-(2,6-dimethoxybenzoyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethoxybenzoyl)-4-(phenylacetyl)piperazine, commonly known as "DPP" is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mechanism of Action
The exact mechanism of action of DPP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. DPP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It has also been found to inhibit the reuptake of glutamate, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. It has also been shown to enhance cognitive function and memory retention by increasing synaptic transmission and modulating neurotransmitter systems. DPP has been investigated for its potential antipsychotic and anxiolytic effects, but further research is needed to fully understand its pharmacological properties.
Advantages and Limitations for Lab Experiments
DPP has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods. However, DPP has some limitations, including its low solubility in water, which can make it challenging to administer in animal models. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of DPP. One area of research is the development of new derivatives of DPP with improved pharmacological properties. Another area of research is the investigation of DPP for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is also needed to fully understand the mechanism of action of DPP and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of DPP involves the reaction between 2,6-dimethoxybenzoyl chloride and phenylacetyl piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis to yield the final product. The yield of DPP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
DPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DPP has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory retention in animal models of Alzheimer's disease. In pharmacology, DPP has been investigated for its potential as an antipsychotic and anxiolytic agent. In medicinal chemistry, DPP has been explored for its potential as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRAOYCXERLYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)